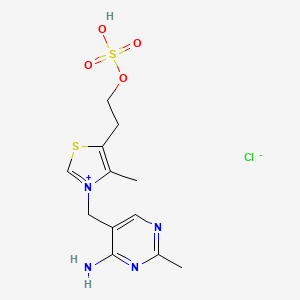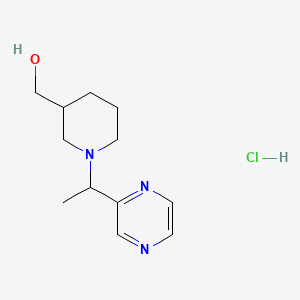
Tiamina, sulfato
Descripción general
Descripción
2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride, also known as 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride, is a useful research compound. Its molecular formula is C12H17ClN4O4S2 and its molecular weight is 380.862. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enfermedades Neurodegenerativas
La tiamina es esencial para el cerebro debido a su papel como coenzima en el metabolismo de la glucosa y la energía {svg_1}. Los pro-fármacos sintéticos de tiamina, como el tioéster benfotiamina (BFT), se han estudiado ampliamente por sus efectos beneficiosos en la ralentización de la progresión de las enfermedades neurodegenerativas {svg_2}. BFT ha mostrado efectos beneficiosos tanto en modelos de roedores de neurodegeneración como en estudios clínicos en humanos {svg_3}. No tiene efectos adversos conocidos y mejora los resultados cognitivos en pacientes con enfermedad de Alzheimer leve {svg_4}.
Potencial Antioxidante
Se ha encontrado que la tiamina tiene un potencial antioxidante significativo {svg_5}. Se ha demostrado que elimina eficazmente los radicales HO y HOO, particularmente a través del mecanismo de formación de aductos radicales (RAF) {svg_6}. El potencial antioxidante de la tiamina es mayor que el del trolox y es solo superado por el ácido ascórbico {svg_7}.
Metabolismo Energético
El difosfato de tiamina (ThDP), una coenzima para más de 20 enzimas, participa en el metabolismo energético celular {svg_8}. Estas enzimas catalizan pasos esenciales en la oxidación de la glucosa, lo que convierte al ThDP en una coenzima indispensable para el metabolismo energético {svg_9}.
Salud Cardiovascular
La deficiencia de tiamina puede tener efectos perjudiciales en los órganos que son particularmente dependientes del metabolismo oxidativo, como los sistemas nervioso y cardiovascular {svg_10}.
Propiedades Antiinflamatorias
En cultivos celulares y modelos animales, BFT tiene propiedades antioxidantes y antiinflamatorias que parecen estar mediadas por un mecanismo independiente de la función coenzimática de ThDP {svg_11}.
Actividad Antifúngica
Se ha informado que el sulfato de dilaurilo de tiamina (TDS), un derivado de la vitamina B1, tiene actividad antifúngica {svg_12}. Se han investigado sus efectos en términos de la inhibición del crecimiento micelial y la germinación de esporas de Fusarium {svg_13}.
Mecanismo De Acción
Target of Action
Thiamine sulfate hydrochloride, also known as Thiamine, is a vitamin that plays a crucial role in the body’s energy metabolism . It primarily targets enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are essential for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .
Mode of Action
Thiamine acts as a coenzyme in carbohydrate metabolism by combining with adenosine triphosphate to form thiamine pyrophosphate . It plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . When used for the treatment of ethylene glycol poisoning, thiamine is theorized to increase the formation of glycine, a nontoxic metabolite .
Biochemical Pathways
Thiamine is involved in several biochemical pathways. It plays a critical role in the link between glycolysis and the citric acid cycle, the citric acid cycle itself, and the pentose-phosphate pathway . Thiamine deficiency can lead to impaired glucose metabolism, disrupted bioenergetic processes, mitochondrial dysfunction, lactic acidosis, insufficient DNA synthesis due to low transketolase activity and ribose-5-phosphate synthesis in the pentose phosphate pathway, and impaired neurotransmitter synthesis .
Pharmacokinetics
Thiamine is well absorbed from the gastrointestinal tract following oral administration, although the absorption of large doses is limited . It is metabolized in the liver, transformed by phosphorylation into the active co-enzyme thiamine pyrophosphate . Dephosphorylation can occur in the kidneys and probably other organs, and excess quantities of the free vitamin and the pyrimidine are excreted in the urine .
Result of Action
The action of Thiamine results in the proper functioning of the heart, nervous, and digestive systems . It helps the body convert carbohydrates and fat into energy, essential for normal growth and development . Thiamine deficiency contributes to a number of conditions spanning from mild neurological and psychiatric symptoms to severe encephalopathy, ataxia, congestive heart failure, muscle atrophy, and even death .
Action Environment
Environmental factors can influence the action of Thiamine. For instance, oxidative stress can affect Thiamine’s protective effect against the development of diseases associated with Fenton-mediated oxidative damage . Furthermore, Thiamine and its phosphorylated derivatives play an important role in the reaction of microorganisms, animals, and plants on various environmental factors like oxidative stress and pathogens .
Análisis Bioquímico
Biochemical Properties
Thiamine sulfate, like thiamine, is involved in various biochemical reactions. It serves as a coenzyme for key enzymes in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .
Cellular Effects
Thiamine sulfate influences cell function by participating in energy metabolism. It plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . Thiamine sulfate helps the body convert carbohydrates and fat into energy, maintaining proper functioning of the heart, nervous, and digestive systems .
Molecular Mechanism
Thiamine sulfate exerts its effects at the molecular level primarily through its active form, thiamine diphosphate (TDP). The catalytic properties of TDP can be explained by its ability to form a highly nucleophilic ylide carbanion . During catalysis, this carbanion may attack a carbon adjacent to a carbonyl (>C=O) group with the formation of an intermediate acyl carbanion equivalent, which can then be converted and ultimately released .
Temporal Effects in Laboratory Settings
Thiamine administration has been associated with higher odds of being alive and renal replacement therapy (RRT)-free in patients with septic shock
Dosage Effects in Animal Models
Studies on thiamine have shown that supplementation can have beneficial effects in dairy cows, such as increased milk and component production . It’s plausible that thiamine sulfate could have similar dosage-dependent effects in animal models.
Metabolic Pathways
Thiamine sulfate is likely involved in similar metabolic pathways as thiamine. Thiamine is involved in the pentose phosphate pathway, fructose and mannose metabolism, branched chain amino acid metabolism, arginine and proline metabolism, linoleate metabolism, and butanoate metabolism .
Transport and Distribution
Thiamine sulfate is likely transported and distributed within cells and tissues in a similar manner to thiamine. Thiamine transporters SLC19A2 and SLC19A3 primarily regulate cellular uptake of thiamine . These transporters could potentially also facilitate the transport of thiamine sulfate.
Subcellular Localization
Thiamine and its active form, thiamine diphosphate, are known to be concentrated in the cytosol and mitochondria, where they participate in key metabolic processes . It’s plausible that thiamine sulfate could have a similar subcellular localization.
Propiedades
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2.ClH/c1-8-11(3-4-20-22(17,18)19)21-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAYLULZVDPJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOS(=O)(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15743-04-1 | |
| Record name | Thiamine sulfate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015743041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAMINE SULFATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y40T3HOG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the role of thiamine sulfate in plant tissue culture media?
A1: Thiamine sulfate, a form of vitamin B1, acts as an essential nutrient in plant tissue culture media [, , ]. It plays a crucial role as a cofactor for enzymes involved in carbohydrate metabolism, particularly in the decarboxylation of pyruvate during respiration [, ]. This function is vital for energy production and the biosynthesis of various cellular components, contributing to the growth and development of plant tissues in vitro.
Q2: How does the concentration of thiamine sulfate in the media affect plant growth?
A2: While the provided abstracts don't specify optimal concentrations, they highlight thiamine sulfate as a crucial component for successful tissue culture [, , ]. The specific concentration needed can vary depending on the plant species and the overall media composition. Further research would be needed to determine the precise effects of different thiamine sulfate concentrations on growth parameters like germination rate, seedling development, and pseudobulb formation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)






![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)
![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)


